molecular formula C14H11FO B7860240 4-Fluoro-3-(3-methylphenyl)benzaldehyde

4-Fluoro-3-(3-methylphenyl)benzaldehyde

Cat. No.: B7860240
M. Wt: 214.23 g/mol
InChI Key: JHEIOCFCYXTOFM-UHFFFAOYSA-N
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Description

4-Fluoro-3-(3-methylphenyl)benzaldehyde (: 1503946-22-2) is a high-purity fluorinated aromatic aldehyde offered as a crucial organic synthesis building block for advanced pharmaceutical research and development . Its molecular structure incorporates two highly valuable functional groups: an aldehyde group and a fluorinated biphenyl system. The aldehyde group is a highly versatile and reactive site, readily participating in key synthetic transformations such as nucleophilic additions and condensation reactions, which are fundamental for constructing complex molecular architectures like chalcones and other pharmaceutically relevant scaffolds . Concurrently, the introduction of a fluorine atom onto the aromatic ring is a strategic maneuver in modern medicinal chemistry. Fluorination is known to profoundly enhance key properties of drug candidates, including metabolic stability, membrane permeability (lipophilicity), and binding affinity to biological targets . As a result, this compound serves as an essential precursor in the synthesis of potential therapeutic agents, with applications spanning the development of anti-inflammatory drugs, analgesics, and treatments for neurological disorders . Furthermore, related structures have been identified as key components in experimental compounds investigated as inhibitors of significant biological targets, such as the Hematopoietic Prostaglandin D Synthase enzyme . Provided with exceptional purity, this compound ensures reproducible results and integrity in your synthetic routes. This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-fluoro-3-(3-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-3-2-4-12(7-10)13-8-11(9-16)5-6-14(13)15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEIOCFCYXTOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC(=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Bromo-4-fluoro-benzaldehyde Acetal

The acetal derivative of 3-bromo-4-fluoro-benzaldehyde is synthesized to protect the aldehyde group during subsequent reactions. A representative procedure involves refluxing 3-bromo-4-fluoro-benzaldehyde (1 mol) with ethylene glycol (1.2 mol) and trimethylchlorosilane (1.1 mol) in toluene at 100°C for 3 hours. The acetal is isolated via vacuum distillation (85% yield, b.p. 79–81°C/0.1 mmHg).

Table 1: Acetal Formation Conditions and Yields

ReagentSolventTemperature (°C)Time (h)Yield (%)
Ethylene glycolToluene100385
Propylene glycolMethylene chloride252478

Ullmann-Type Coupling Reaction

The acetal undergoes coupling with sodium 3-methylphenolate in the presence of a copper(I) oxide catalyst (0.35 mol%) and potassium chloride (6.5 mol%) in diglyme at 155°C. This Ullmann reaction achieves 80% yield of 4-fluoro-3-(3-methylphenyl)-benzaldehyde ethyleneacetal after 7 hours. Critical parameters include:

  • Catalyst system : Copper(I) oxide with alkali metal halides enhances reaction rate by facilitating oxidative addition.

  • Solvent : High-boiling polar solvents (e.g., diglyme) stabilize intermediates and prevent acetal cleavage.

Acidic Hydrolysis of the Acetal

The protected aldehyde is liberated using hydrochloric acid (1 ml conc. HCl) in ethanol-water (3:1 v/v) at room temperature for 3 hours. Subsequent distillation yields 4-fluoro-3-(3-methylphenyl)benzaldehyde as a colorless oil (91% yield, b.p. 102–104°C/0.1 mmHg).

Oxidation of 3-(3-Methylphenyl)-4-fluoro-benzyl Alcohol

Chromium-Based Oxidizing Agents

A suspension of pyridine-CrO3-HCl in methylene chloride oxidizes 3-(3-methylphenyl)-4-fluoro-benzyl alcohol (0.225 mol) at 40°C, yielding 86% aldehyde after vacuum distillation. Over-oxidation to carboxylic acids is mitigated by limiting reaction times to 1 hour.

Table 2: Oxidation Methods and Efficiency

Oxidizing AgentSolventTemperature (°C)Yield (%)
Pyridine-CrO3-HClMethylene chloride4086
HNO3 (1.4 density)H2O30–3560
K2Cr2O7/H2SO4Methylene chloride2581

Nitric Acid Oxidation

Dilute nitric acid (10 g, 1.4 density) oxidizes the benzyl alcohol substrate at 30–35°C over 5 hours, yielding 60% aldehyde. This method avoids chromium waste but requires careful pH adjustment to prevent nitration side reactions.

Dichromate Oxidation in Acidic Media

Potassium dichromate (0.033 mol) in sulfuric acid-water with Aliquat 336 achieves 81% yield at 25°C. Phase-transfer catalysts improve interfacial contact, reducing reaction time to 2 hours.

Direct Bromination and Subsequent Coupling

Bromination of 4-Fluoro-benzaldehyde

Electrophilic bromination of 4-fluoro-benzaldehyde using bromine (1 mol) and FeCl3 (1 mol%) in 1,2-dichloroethane at 30–40°C yields 78.8% 3-bromo-4-fluoro-benzaldehyde. Regioselectivity is controlled by the electron-withdrawing fluorine group, directing bromine to the meta position.

Coupling with 3-Methylphenyl Grignard Reagent

3-Bromo-4-fluoro-benzaldehyde reacts with 3-methylphenylmagnesium bromide (1.2 mol) in THF at 0°C, followed by acidic workup to yield the target aldehyde. This method is less favored due to competing ketone formation (∼20% yield loss).

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

MethodAdvantagesDisadvantagesYield (%)
Ullmann couplingHigh yield, scalableRequires acetal protection80–91
Alcohol oxidationShort reaction timeChromium waste disposal issues60–86
Direct brominationNo protection neededPoor regioselectivity65–79

The Ullmann route is industrially preferred for its reproducibility, while oxidation methods suit small-scale lab synthesis. Direct bromination remains limited by side reactions unless directed ortho/para groups are present.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(3-methylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-Fluoro-3-(3-methylphenyl)benzoic acid.

    Reduction: 4-Fluoro-3-(3-methylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-Fluoro-3-(3-methylphenyl)benzaldehyde serves as a crucial building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Organic Molecules : The compound is employed in the preparation of pharmaceuticals and agrochemicals. Its formyl group (-CHO) is reactive, allowing for nucleophilic addition and condensation reactions, which are essential in constructing more complex structures.
  • Development of Functional Materials : It is used in the production of specialty chemicals, polymers, and dyes, leveraging its unique electronic properties imparted by the fluorine atom.

Biology

In biological studies, this compound is used as a probe for investigating enzyme-catalyzed reactions and biological pathways. Its applications include:

  • Enzyme Studies : The compound aids in studying the mechanisms of enzyme activity due to its ability to form stable complexes with various biological targets.
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives synthesized from 4-fluoro-3-methylacetophenone have shown promising results against Escherichia coli and Bacillus subtilis using the disc diffusion method.

Medicine

In medicinal chemistry, this compound is recognized for its potential therapeutic applications:

  • Precursor for Therapeutic Agents : The compound serves as an intermediate in synthesizing anti-inflammatory and anticancer drugs. Its unique structure may enhance pharmacokinetic properties due to increased lipophilicity and metabolic stability.
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural features exhibit selective inhibition of histone deacetylases (HDACs), which are critical in cancer cell proliferation. In vitro studies have demonstrated that certain analogs show low micromolar IC values against various cancer cell lines.

Comparative Analysis with Analogous Compounds

Compound NameStructural DifferenceUnique Properties
3-(4-Methylphenyl)benzaldehydeLacks fluorine atomDifferent reactivity profile
4-FluorobenzaldehydeLacks methyl groupAltered electronic properties
3-FluorobenzaldehydeDifferent substitution patternVariations in stability and reactivity

The presence of both the fluorine atom and the methyl group in this compound imparts distinct chemical properties that enhance its utility in synthetic applications compared to its analogs.

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing chalcone derivatives from fluorinated benzaldehydes demonstrated significant antimicrobial activity. The synthesized compounds exhibited substantial efficacy against various bacterial strains, highlighting the importance of fluorination in enhancing biological activity compared to non-fluorinated compounds .

Case Study 2: Antitumor Activity

In vitro studies on structurally similar compounds indicated that fluorinated derivatives showed improved selectivity against HDAC enzymes. One derivative demonstrated an IC value of 95.48 nM against HDAC3, suggesting that the incorporation of fluorine enhances biological activity significantly .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(3-methylphenyl)benzaldehyde in biological systems involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents CAS Number Molecular Formula Key Applications/Properties References
4-Fluoro-3-(trifluoromethyl)benzaldehyde -F, -CF₃ (meta) 67515-60-0 C₈H₄F₄O Pharmaceutical intermediate; high reactivity in nucleophilic substitution
4-(Benzyloxy)-3-fluorobenzaldehyde -F, -OCH₂C₆H₅ (para and meta) 175968-61-3 C₁₄H₁₁FO₂ Organic synthesis precursor; enhanced solubility due to benzyloxy group
4-(3-Chloro-2-fluorophenyl)benzaldehyde -Cl, -F (chloro-fluoro substitution) 342889-39-8 C₁₃H₈ClFO Potential therapeutic agent; electron-withdrawing effects alter reactivity
3-Fluoro-4-methylbenzaldehyde -F (meta), -CH₃ (para) 177756-62-6 C₈H₇FO Material science; steric hindrance impacts reaction pathways

Physical and Chromatographic Properties

  • Melting Points and Solubility : Fluorine and trifluoromethyl groups reduce melting points and increase lipid solubility. For example, 4-Fluoro-3-(trifluoromethyl)benzaldehyde has a purity ≥97% (GC) and is soluble in polar aprotic solvents like DMF .
  • Chromatographic Behavior : Benzaldehyde derivatives exhibit distinct retention factors (e.g., benzaldehyde: k' ≈ 1.1 on ODS columns). Substitutents like -CF₃ or -CH₃ alter polarity, affecting separation efficiency in HPLC .

Pharmaceutical Intermediates

  • 4-(3-Chloro-2-fluorophenyl)benzaldehyde derivatives are investigated as vascular adhesion protein-1 (VAP-1) inhibitors for diabetic nephropathy .

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